
2-amino-7-(bromomethyl)-3H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-(bromomethyl)-3H-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(bromomethyl)-3H-pteridin-4-one typically involves the bromination of a pteridine precursor. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpteridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired bromomethyl derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-(bromomethyl)-3H-pteridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Cyclization Reactions: These reactions often require acidic or basic conditions and may involve catalysts to facilitate the formation of the desired cyclic products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-amino-7-(bromomethyl)-3H-pteridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand the role of pteridines in biological systems, including their involvement in metabolic pathways and disease mechanisms.
Chemical Biology: The compound serves as a tool for probing biochemical processes and for the development of chemical probes to study protein function.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-amino-7-(bromomethyl)-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-hydroxy-6-methylpteridine: A precursor in the synthesis of 2-amino-7-(bromomethyl)-3H-pteridin-4-one, with similar structural features but lacking the bromomethyl group.
2-amino-7-(chloromethyl)-3H-pteridin-4-one: A closely related compound where the bromine atom is replaced with chlorine, leading to differences in reactivity and biological activity.
2-amino-7-(methylthio)-3H-pteridin-4-one: Another derivative with a methylthio group instead of the bromomethyl group, which can affect its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable compound for the development of new chemical entities and for studying the structure-activity relationships of pteridine derivatives.
Propiedades
Fórmula molecular |
C7H6BrN5O |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
2-amino-7-(bromomethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) |
Clave InChI |
WUDDQFASPLMQEC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


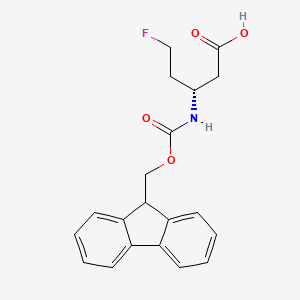
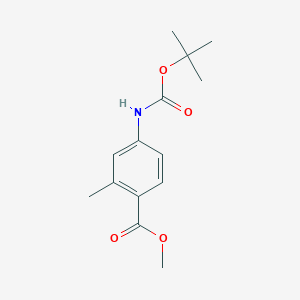
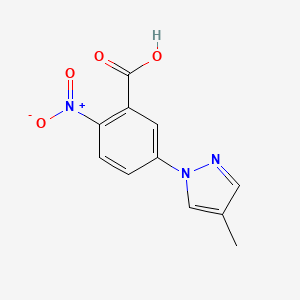
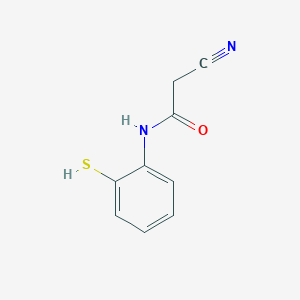
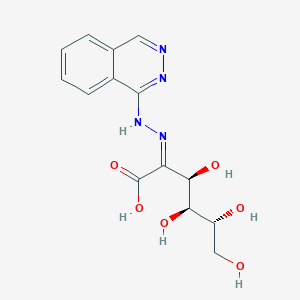
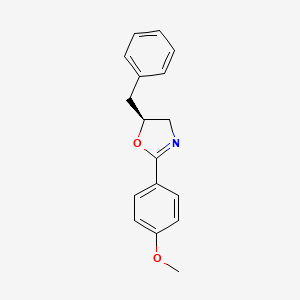
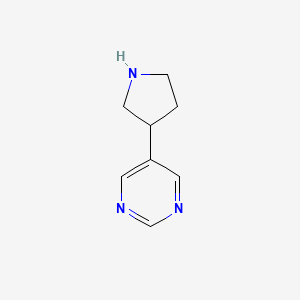
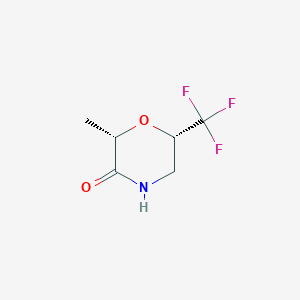

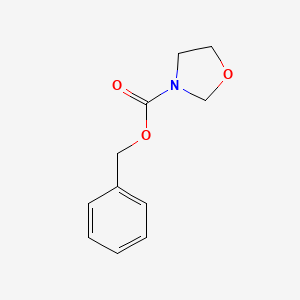

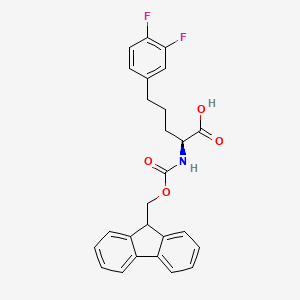
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
